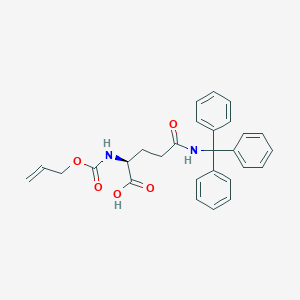

Aloc-Gln(Trt)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxo-2-(prop-2-enoxycarbonylamino)-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c1-2-20-35-27(34)29-24(26(32)33)18-19-25(31)30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h2-17,24H,1,18-20H2,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAJHWGKAMNYRM-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aloc Gln Trt Oh

Precursor Synthesis Routes for Glutamine Derivatives

Derivatization from L-Glutamine

The most direct synthetic pathway commences with the naturally occurring amino acid, L-Glutamine. This approach involves a two-step protection sequence. The first and most critical step is the selective protection of the γ-amide group of the glutamine side chain with the bulky trityl (Trt) group. This yields N-γ-trityl-L-glutamine (H-Gln(Trt)-OH). This intermediate is then subjected to the second protection step, the introduction of the allyloxycarbonyl (Aloc) group at the α-amino position, to yield the final product.

Strategies Employing Z-L-Gln(Trt)-OH Intermediates

An alternative and widely employed strategy involves the use of a pre-existing, orthogonally protected glutamine derivative, N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-L-Gln(Trt)-OH), as the starting intermediate. researchgate.net This method circumvents the initial tritylation of L-glutamine. The synthesis proceeds by the selective removal of the N-α-Z group, typically through catalytic hydrogenation. The resulting deprotected intermediate, H-Gln(Trt)-OH, is then reacted with an Aloc-donating reagent to furnish Aloc-Gln(Trt)-OH. This route can be advantageous in terms of process control and the availability of the starting Z-protected glutamine. google.com

Allyloxycarbonyl (Aloc) Protecting Group Introduction

The introduction of the Aloc group is a cornerstone of this synthesis, providing a selectively removable shield for the α-amino group. The orthogonality of the Aloc group is crucial, as it can be cleaved under conditions that leave other protecting groups, such as the acid-labile Trt and t-butyl groups and the base-labile Fmoc group, intact. google.comiris-biotech.de

Regioselective N-alpha Functionalization

Achieving regioselectivity is paramount to ensure that the Aloc group exclusively functionalizes the α-amino group, leaving the carboxylic acid and the side-chain amide untouched. The reaction is typically performed on H-Gln(Trt)-OH. The selective N-α acylation is generally carried out using allyl chloroformate (Aloc-Cl) in a biphasic system, often an aqueous solution of a mild base like sodium carbonate mixed with an organic solvent such as dioxane. ub.edu The pH of the reaction is carefully controlled (typically between 8-9) to ensure the amino group is sufficiently nucleophilic while the carboxylic acid remains deprotonated and thus unreactive towards the acylating agent. ub.edu

Optimization of Reaction Conditions and Reagents

The efficiency of the Aloc introduction is highly dependent on the reaction conditions and the choice of reagents. Key parameters for optimization include the base, solvent, temperature, and the specific Aloc-donating reagent.

Table 1: Optimization Parameters for Aloc Group Introduction

| Parameter | Reagent/Condition | Purpose & Considerations |

|---|---|---|

| Aloc Reagent | Allyl chloroformate (Aloc-Cl) | A common and reactive agent for introducing the Aloc group. ub.edu |

| Diallyl dicarbonate (B1257347) ((Aloc)₂O) | An alternative that can sometimes offer milder reaction conditions. | |

| Base | Sodium Carbonate (Na₂CO₃) | Used to maintain an alkaline pH, activating the amino group for nucleophilic attack. ub.edu |

| Triethylamine (TEA) | An organic base used in non-aqueous conditions. google.com | |

| Solvent System | Dioxane-Water | A common biphasic system that facilitates the reaction between the water-soluble amino acid derivative and the organic-soluble Aloc reagent. ub.edu |

| Tetrahydrofuran (THF) | Another organic solvent option for these reactions. google.com |

| Temperature | 0°C to Room Temperature | The reaction is often initiated at a lower temperature to control reactivity and then allowed to warm to room temperature. ub.edu |

The cleavage of the Aloc group is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) or dimethylbarbituric acid. rsc.orgzenodo.org

Trityl (Trt) Side-Chain Protecting Group Introduction

The protection of the side-chain amide of glutamine is essential to prevent undesirable side reactions during peptide synthesis, such as dehydration to a nitrile when using carbodiimide (B86325) coupling reagents. The trityl (Trt) group is a preferred choice for this purpose in Fmoc-based chemistry. peptide.com The introduction of this bulky group on the amide nitrogen significantly enhances the solubility of the resulting amino acid derivative in common organic solvents like N,N-dimethylformamide (DMF), which is a major advantage for solid-phase synthesis. peptide.compeptide.com

The tritylation of the glutamine side chain is an acid-catalyzed reaction. researchgate.net L-glutamine is reacted with triphenylmethanol (B194598) (Trityl-OH) in the presence of a strong acid, often with acetic anhydride (B1165640) in glacial acetic acid, to form N-γ-trityl-L-glutamine. researchgate.net The Trt group is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin support. peptide.comresearchgate.net This orthogonality makes it highly compatible with the Fmoc/tBu protection strategy. researchgate.net

Table 2: Summary of Key Synthetic Steps for this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Side-Chain Protection | L-Glutamine, Triphenylmethanol, Acid Catalyst | H-Gln(Trt)-OH |

| 2 | N-alpha Protection | H-Gln(Trt)-OH, Allyl chloroformate, Base | This compound |

| Alternative Route | Z-Group Removal | Z-L-Gln(Trt)-OH, H₂, Pd/C | H-Gln(Trt)-OH |

Amide Nitrogen Protection Strategies

In the synthesis of peptides, protecting the side chains of amino acids is crucial to prevent unwanted side reactions. biosynth.com For glutamine, the side-chain amide can undergo dehydration to form a nitrile under certain activation conditions. peptide.com To circumvent this, a protecting group is installed on the amide nitrogen. The trityl (Trt) group is a preferred choice for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS), as it is labile to trifluoroacetic acid (TFA) used during the final cleavage from the resin. peptide.comiris-biotech.de

The use of the trityl group offers several advantages. It effectively prevents the dehydration of the amide side chain. peptide.com Furthermore, the bulky nature of the trityl group can enhance the solubility of the protected amino acid derivative, which is a significant benefit as Fmoc-Gln-OH itself has poor solubility in common solvents like DMF and NMP. peptide.com The trityl group is generally stable to the basic conditions required for the removal of the Fmoc group from the α-amino group. google.com While the trityl group on the side-chain amide of glutamine is cleavable with TFA, it shows stability against strong mineral acids in aqueous solutions, as well as towards nucleophiles and bases. acs.org Research has shown that less than 0.1% of the trityl group is removed from the carboxamide of glutamine during a standard 15-minute deprotection using 0.5% TFA in dichloromethane (B109758). nih.gov

Stereochemical Considerations During Trityl Installation

Maintaining the stereochemical integrity of amino acids during synthesis is paramount, as racemization can lead to inactive or even harmful peptides. The installation of the trityl group on the glutamine side-chain amide is typically achieved through an acid-catalyzed reaction with trityl alcohol. acs.org However, the conditions of this reaction and subsequent steps must be carefully controlled to prevent racemization at the α-carbon.

The use of bulky protecting groups on the nitrogen of amino acids, such as the trityl group, has been shown to be effective in preserving the stereocenter during certain reactions. nih.gov The steric hindrance provided by the trityl group can shield the α-proton from abstraction, thus minimizing the risk of enolization and subsequent racemization. nih.govuniversiteitleiden.nl In a study on hydrogen-borrowing alkylation reactions, the trityl protecting group on the nitrogen of alaninol was crucial in preventing racemization of the amine stereocenter. nih.gov

Research on Purification and Analytical Characterization Methodologies

The purification of protected amino acids like this compound is a critical step to ensure the quality of the final peptide. Impurities in the building blocks can lead to the formation of deletion sequences or other modified peptides, which are often difficult to separate from the target peptide. mdpi.com

Purification Methodologies

High-performance liquid chromatography (HPLC) is the standard method for both the analysis and purification of peptides and their precursors. mdpi.comresearchgate.net For protected amino acids, reversed-phase HPLC (RP-HPLC) is widely used. mdpi.comresearchgate.net A study on the synthesis of glucagon (B607659) highlighted the importance of purifying the Fmoc-amino acid raw materials before peptide synthesis. By recrystallizing Fmoc-Gln(Trt)-OH from isopropyl alcohol, they were able to significantly reduce impurities, which in turn improved the purity of the crude peptide and facilitated its final purification by preparative HPLC. ajpamc.com

Supercritical fluid chromatography (SFC) is emerging as a powerful technique for the purification of peptides and related compounds. tandfonline.com It can offer faster separations and is considered a greener alternative to HPLC. The addition of modifiers like water and TFA to the supercritical CO2 mobile phase has been shown to significantly improve the separation of amino acids. tandfonline.com

The following table summarizes a purification example for a related protected amino acid, Boc-His(Trt)-OH, which demonstrates a common approach to improving purity.

Analytical Characterization Methodologies

Beyond basic identification, a suite of advanced analytical techniques is employed to ensure the purity and structural integrity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for purity assessment. Various column chemistries can be employed, including C18 for reversed-phase, and hydrophilic interaction liquid chromatography (HILIC) for more polar compounds. nih.gov Chiral HPLC, using polysaccharide-based chiral columns, is essential for determining the enantiomeric purity of protected amino acids.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight and for identifying and quantifying impurities. nih.gov Techniques like electrospray ionization (ESI) are well-suited for analyzing protected amino acids.

Capillary Electrophoresis (CE): CE is another powerful technique for separating hydrophilic compounds and analyzing the purity of amino acids and their derivatives. nih.govresearchgate.net

The table below provides an overview of advanced analytical techniques used for the characterization of complex amino acid derivatives.

Protecting Group Chemistry of Aloc Gln Trt Oh: Mechanisms and Orthogonality

Allyloxycarbonyl (Aloc) as a Cleavable Protecting Group

The allyloxycarbonyl (Aloc) group serves as a valuable N-α-amino protecting group in peptide synthesis, offering distinct advantages due to its unique cleavage mechanism.

Orthogonality to Fmoc and Boc Deprotection Mechanisms

A cornerstone of modern peptide synthesis is the concept of orthogonality, which involves using protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. nih.govresearchgate.net The Aloc group is orthogonal to the two most commonly used N-α-protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. unibo.itpeptide.com

The Fmoc group is cleaved by treatment with a secondary amine, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). massey.ac.nznih.gov This deprotection proceeds via a base-catalyzed β-elimination mechanism. peptide.com In contrast, the Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.gov The Aloc group remains stable under both the basic conditions used for Fmoc removal and the acidic conditions used for Boc deprotection. researchgate.netCurrent time information in Launceston City Council, AU. Its cleavage requires a specific palladium(0)-catalyzed reaction, ensuring that it can be removed without affecting Fmoc or Boc protected residues, and vice-versa. researchgate.netpeptide.com This three-dimensional orthogonality is highly advantageous in the synthesis of complex peptides, such as cyclic or branched structures, where precise control over the deprotection of specific sites is required. nih.gov

Table 1: Orthogonality of Common N-α-Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent | Mechanism | Stability of Aloc-Gln(Trt)-OH |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-catalyzed β-elimination | Stable |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis | Stable (Aloc group) |

| Allyloxycarbonyl | Aloc | Pd(PPh₃)₄ / Scavenger | Palladium(0)-catalyzed allylic cleavage | Cleaved |

Palladium-Catalyzed Deprotection Studies

The removal of the Aloc group is achieved through a palladium(0)-catalyzed process, which involves the formation of a π-allylpalladium complex and subsequent capture of the allyl group by a scavenger. researchgate.netsigmaaldrich.com

The deprotection of the Aloc group is initiated by the oxidative addition of the allylic system to a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This forms a cationic π-allylpalladium(II) intermediate. researchgate.netsigmaaldrich.com The resulting carbamate (B1207046) is unstable and decarboxylates to liberate the free amine of the glutamine residue. The π-allylpalladium complex is then attacked by a nucleophilic "allyl scavenger," which regenerates the palladium(0) catalyst, allowing it to participate in further deprotection cycles. The deprotected amine itself can act as a nucleophile and compete with the scavenger, potentially leading to the formation of an undesired N-allylated amino acid. thermofisher.com Therefore, the choice and concentration of the scavenger are critical for efficient and clean deprotection.

Scavengers are crucial for preventing the newly liberated amine from attacking the π-allylpalladium complex, a side reaction that would result in irreversible allylation of the peptide. thermofisher.com A variety of scavengers have been investigated to optimize the efficiency of Aloc deprotection. Common scavengers include morpholine (B109124), N,N'-dimethylbarbituric acid (DMBA), and silanes like phenylsilane (B129415) (PhSiH₃). sigmaaldrich.comacs.org

Research has shown significant differences in the effectiveness of various scavengers. For instance, in the deprotection of Alloc-protected secondary amines on a solid phase, amine-borane complexes like dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃) were found to be superior, leading to quantitative removal of the Aloc group without the formation of the allyl-amine byproduct. sigmaaldrich.com In the same study, scavengers such as morpholine and PhSiH₃ were reported to be "clearly inferior". sigmaaldrich.com For the synthesis of peptides containing sensitive functionalities like trans-cyclooctene (B1233481) (TCO), the choice of scavenger is also critical. While nucleophilic scavengers like morpholine or dimethyl barbituric acid were compatible, others such as PhSiH₃ and Me₂NH·BH₃ led to the decomposition of the TCO group.

Table 2: Comparison of Scavenger Efficiency in Aloc Deprotection

| Scavenger | Typical Conditions | Outcome | Reference |

| Dimethylamine borane (Me₂NH·BH₃) | 40 equivalents, 40 min with Pd(PPh₃)₄ | Quantitative removal, no allyl back-alkylation | sigmaaldrich.com |

| Morpholine | Excess with Pd(PPh₃)₄ | Inferior to Me₂NH·BH₃, potential for side reactions | sigmaaldrich.com |

| Phenylsilane (PhSiH₃) | Excess with Pd(PPh₃)₄ | Inferior to Me₂NH·BH₃ | sigmaaldrich.com |

| N,N'-Dimethylbarbituric acid (DMBA) | 10 equivalents with Pd(PPh₃)₄ | Effective, used to avoid issues with other sensitive groups | acs.org |

| Tributyltin hydride (Bu₃SnH) | Used with Pd(PPh₃)₄ | Suppresses formation of undesired allylamine | researchgate.net |

Mechanistic Investigations of Palladium-Mediated Cleavage

Trityl (Trt) as a Glutamine Side-Chain Protecting Group

The trityl (triphenylmethyl, Trt) group is a bulky and highly acid-labile protecting group commonly used to protect the side-chain amide of glutamine and asparagine. This protection prevents potential side reactions such as dehydration to a nitrile or cyclization to pyroglutamate, and it also improves the solubility of the protected amino acid derivative.

Acid-Lability Profile and Cleavage Kinetics

The key characteristic of the Trt group is its high sensitivity to acid. Deprotection occurs via an acid-catalyzed mechanism where protonation of the ether linkage is followed by the formation of a stable triphenylmethyl carbocation (trityl cation), which is readily scavenged. The stability of this carbocation is a driving force for the cleavage. Current time information in Launceston City Council, AU.

The Trt group is stable to the basic conditions of Fmoc deprotection and the palladium-catalyzed conditions for Aloc removal, thus maintaining orthogonality. Current time information in Launceston City Council, AU. However, it is readily cleaved by strong acids like TFA. Typically, a final cleavage cocktail containing a high concentration of TFA (e.g., 95%) is used to simultaneously deprotect the Trt group and cleave the peptide from the resin.

The lability of the Trt group is significantly higher than other acid-labile groups like tert-butyl (tBu). Studies have shown that the Trt group can be selectively removed under much milder acidic conditions than those required for tBu cleavage. For example, some trityl-based groups can be removed with as little as 1% TFA in dichloromethane (B109758) (DCM). Conversely, the Trt group on the side chain of glutamine shows high stability under very mild acidic conditions. One study observed that less than 0.1% of the Trt group was removed from Gln(Trt) during a 15-minute treatment with 0.5% TFA in CH₂Cl₂, conditions used for the removal of the highly acid-sensitive Bpoc protecting group. thermofisher.com This demonstrates the fine-tuning possible within acid-labile protecting group strategies. However, complete removal often requires extended treatment with high concentrations of TFA, and incomplete deprotection can sometimes be a challenge, especially for N-terminal Gln(Trt) residues.

Table 3: Acid-Lability Profile of the Trt Group on Glutamine Side-Chain

| Acid Condition | Time | Extent of Deprotection | Implication | Reference |

| 0.5% TFA in CH₂Cl₂ | 15 min | < 0.1% | Stable to very mild acid; orthogonal to hyper-acid-labile groups. | thermofisher.com |

| 1% TFA in DCM | 10-30 min | Partial to complete (depending on sequence and other factors) | Allows for selective deprotection of Trt in the presence of tBu groups. | |

| Standard Cleavage (e.g., 95% TFA) | 1-2 hours | Complete | Standard condition for final peptide deprotection and cleavage. |

Influence on Glutamine Amide Stability During Peptide Assembly

The protection of the glutamine side-chain amide is critical during peptide synthesis to prevent undesirable side reactions. The use of the triphenylmethyl (Trt) group, as seen in this compound, offers significant advantages in maintaining the integrity of the glutamine residue.

One of the most common side reactions involving unprotected or inadequately protected glutamine is the intramolecular cyclization of the N-terminal glutamine to form a pyroglutamyl (pGlu) residue. ub.edu This reaction is particularly problematic as it terminates the growing peptide chain. Another issue is the dehydration of the side-chain amide to a nitrile under certain activation conditions.

The bulky Trt group provides steric hindrance that effectively prevents these side reactions. peptide.com By masking the amide functionality, it inhibits both cyclization and dehydration during the coupling and deprotection cycles of solid-phase peptide synthesis (SPPS). Furthermore, the presence of the Trt group significantly improves the solubility of the Fmoc-protected amino acid derivative, Fmoc-Gln(Trt)-OH, in common organic solvents like N,N-dimethylformamide (DMF), which is a considerable practical benefit during automated synthesis. peptide.com While the Trt group is generally stable, its removal is achieved under standard final cleavage conditions using trifluoroacetic acid (TFA). peptide.comthermofisher.com

Compatibility and Orthogonality with Aloc and Other Protecting Groups

The concept of "orthogonality" in peptide synthesis refers to the use of multiple classes of protecting groups in a single synthetic scheme, where each class can be removed by a specific chemical mechanism without affecting the others. organic-chemistry.orgwikipedia.orgiris-biotech.de This strategy is fundamental for synthesizing complex peptides, such as those with branches or side-chain modifications. This compound is a prime example of a building block designed for such orthogonal strategies.

The Aloc (allyloxycarbonyl) group protecting the α-amine and the Trt group protecting the glutamine side-chain are removable under distinct conditions that are compatible with the most common protecting group strategies, namely the Fmoc/tBu and Boc/Bzl approaches.

Aloc Group: This group is stable to both the acidic conditions used to remove tBu-based groups and the basic conditions used for Fmoc removal. sigmaaldrich.comug.edu.pl It is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. sigmaaldrich.com

Trt Group: The Trt group is highly acid-labile. It can be removed with very dilute acid (e.g., 1-2% TFA in dichloromethane (DCM)), which leaves more robust acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) intact. sigmaaldrich.com It is completely removed during the final cleavage from the resin with concentrated TFA. iris-biotech.de

Fmoc Group: Used for temporary protection of the α-amine, the Fmoc group is removed with a base, typically a solution of piperidine in DMF. peptide.com

Boc and tBu Groups: These are commonly used for side-chain protection and are removed with strong acid, typically >50% TFA. nih.gov

The compatibility of these groups allows for precise, selective deprotection at various stages of the synthesis.

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |

|---|---|---|---|

| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) / scavenger | Piperidine, TFA |

| Triphenylmethyl | Trt | Mild acid (e.g., 1-2% TFA in DCM); Strong acid (e.g., 95% TFA) | Piperidine, Pd(0) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Mild/Strong Acid, Pd(0) |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., >50% TFA) | Piperidine, Pd(0) |

Chemo- and Regioselective Deprotection Strategies in Multicomponent Systems

The synthesis of peptides with multiple functionalities often requires chemo- and regioselective deprotection steps. This involves the targeted removal of a single protecting group in the presence of many others to allow for site-specific modification. iris-biotech.deug.edu.pl The orthogonal nature of the protecting groups employed in this compound is what makes these selective strategies possible, enabling the creation of branched, cyclic, or otherwise modified peptide structures.

Sequential Deprotection in Complex Peptide Synthesis

Sequential deprotection is a direct application of the orthogonality principle, allowing for the stepwise construction and modification of a peptide. rsc.org For instance, a complex peptide could be assembled on a solid support using the Fmoc/tBu strategy.

Consider a synthetic route for a branched peptide where a side chain is to be grown from a lysine (B10760008) residue. The peptide backbone can be elongated using standard Fmoc chemistry. A lysine residue protected with an Aloc group, Fmoc-Lys(Aloc)-OH, and a glutamine residue protected as Fmoc-Gln(Trt)-OH could be incorporated into the sequence.

After assembling the main peptide chain, the N-terminal Fmoc group is left in place.

The Aloc group on the lysine side chain is then selectively removed using a Pd(0) catalyst. sigmaaldrich.com The N-terminal Fmoc, the Gln(Trt), and other tBu-based side-chain protecting groups remain unaffected.

A second peptide chain can now be assembled onto the deprotected lysine side-chain amine, again using standard Fmoc chemistry.

Finally, the entire peptide is cleaved from the resin, and all remaining protecting groups (N-terminal Fmoc, Trt, and tBu groups) are removed simultaneously using a strong TFA cleavage cocktail. thermofisher.com

This sequential approach provides precise control over the final molecular architecture.

Tandem Deprotection-Coupling Reaction Methodologies

To further enhance efficiency and minimize side reactions, tandem or in situ methodologies have been developed. A tandem deprotection-coupling reaction involves the removal of a protecting group and the subsequent coupling of a new moiety in the same reaction vessel without intermediate workup or isolation steps. wiley-vch.de

This approach is particularly valuable for the Aloc group. The deprotection of an Nα-Aloc amino acid can be performed using a palladium catalyst and a nucleophilic scavenger. rsc.org Immediately following the deprotection, an activated amino acid (such as an acid fluoride (B91410) or active ester) can be introduced into the reaction mixture. wiley-vch.de The newly freed amine couples directly with the activated amino acid, forming the next peptide bond under nearly neutral conditions. wiley-vch.de This method is advantageous as it minimizes the lifetime of the free amine, reducing the risk of side reactions like diketopiperazine formation, which can be problematic when a free N-terminal amine is exposed to basic conditions during a separate neutralization step. acs.org

Applications of Aloc Gln Trt Oh in Advanced Synthetic Chemistry

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and Aloc-Gln(Trt)-OH has found significant utility in this technique. The Fmoc/tBu strategy is a widely used method in SPPS. luxembourg-bio.com The selection of appropriate protecting groups is crucial for the successful assembly of peptide chains, and the unique properties of the Aloc and Trt groups make this derivative particularly useful. iris-biotech.debeilstein-journals.org

Incorporation into Linear Peptide Sequences

This compound is effectively incorporated into linear peptide sequences during SPPS. The Trt group provides robust protection for the glutamine side-chain amide, preventing undesirable side reactions, while the Aloc group offers an orthogonal Nα-protection strategy. This orthogonality is key, as it allows for the selective removal of the Aloc group without affecting the Trt group or other standard side-chain protecting groups like t-butyl (tBu). iris-biotech.depeptide.com This derivative has been successfully used in the synthesis of therapeutic peptides, such as liraglutide, where precise control over the peptide sequence and purity is paramount. acs.org

The use of Gln(Trt) derivatives, in general, is favored in Fmoc-based SPPS due to improved solubility characteristics compared to their unprotected counterparts. peptide.com The bulky Trt group helps to disrupt interchain aggregation, which can be a significant issue in the synthesis of long or difficult sequences. luxembourg-bio.com

Strategies for Mitigating Side Reactions in SPPS

Side reactions are a persistent challenge in SPPS, leading to impurities and reduced yields. The specific protecting groups of this compound offer solutions to some of the most common side reactions.

Diketopiperazine (DKP) formation is a notorious side reaction in SPPS, particularly when proline or other secondary amino acids are present in the first two positions of the peptide chain. nih.govpeptide.com This intramolecular cyclization cleaves the dipeptide from the resin, terminating chain elongation. nih.govacs.org The use of Nα-protecting groups that can be removed under non-basic conditions, such as Aloc, is a known strategy to suppress DKP formation. nih.govacs.orggoogle.com Since the Aloc group is removed using a palladium catalyst and a hydrogen donor, it bypasses the base-mediated deprotection step that typically induces DKP formation. peptide.com

| Side Reaction | Contributing Factors | Mitigation Strategy with this compound |

| Diketopiperazine (DKP) Formation | Base-mediated deprotection of the Nα-Fmoc group, especially with Proline or other secondary amino acids at the C-terminus. nih.govpeptide.com | The Aloc group is removed under neutral conditions using a palladium catalyst, avoiding the basic conditions that promote DKP formation. peptide.comnih.govgoogle.com |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | While not directly related to Gln, the principle of using non-basic deprotection conditions for Aloc can be part of a broader strategy to minimize base-dependent side reactions. |

| Side-Chain Reactions | Unprotected or poorly protected side-chains reacting with coupling reagents or during deprotection. | The robust Trt group effectively protects the glutamine side-chain amide throughout the synthesis. peptide.com |

The purity of amino acid derivatives is critical for a successful SPPS campaign. Contaminants such as acetic acid can act as capping agents, leading to truncated peptide sequences. nih.govsemanticscholar.org While this is a general concern for all amino acid derivatives, the use of high-quality, purified this compound is essential. It is important to ensure that the starting material is free from significant levels of free amino acids or other reactive impurities that could be incorporated into the growing peptide chain. nih.govsemanticscholar.org Rigorous quality control of the building blocks, including this compound, is a fundamental strategy for managing impurities in the final peptide product.

Suppression of Diketopiperazine Formation

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In solution-phase synthesis, the orthogonality of the Aloc group is also highly advantageous. peptide.com It allows for selective deprotection and fragment condensation strategies. For instance, a peptide fragment with an N-terminal Aloc-Gln(Trt) residue can be deprotected and coupled to another fragment without disturbing acid-labile side-chain protecting groups. peptide.comacs.org The Trt group on the glutamine side chain provides the necessary protection during these coupling steps. acs.org

Synthesis of Complex Peptide Architectures and Derivatives

The true utility of orthogonal protecting groups like Aloc becomes evident in the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptide-drug conjugates. The Aloc group on a lysine (B10760008) residue, for example, can be selectively removed on-resin to allow for side-chain modification, such as the attachment of a fatty acid moiety or a fluorescent label. isil.co.ilsigmaaldrich.com

Synthesis of Branched and Cyclic Peptides

The orthogonal nature of the Aloc protecting group makes this compound an ideal candidate for the synthesis of peptides with non-linear architectures, such as branched and cyclic peptides. The ability to selectively deprotect the glutamine side-chain amide allows for the introduction of a branch or the formation of a lactam bridge for cyclization.

In the synthesis of a branched peptide, the main peptide backbone is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS). This compound is incorporated at the desired branching point. Once the linear sequence is complete, the Nα-Fmoc group remains in place while the Aloc group on the glutamine side chain is selectively removed using a palladium catalyst. This exposes the side-chain amide nitrogen, which can then serve as an initiation point for the synthesis of a second peptide chain, creating a branched structure.

For cyclic peptides, a similar strategy is employed. A peptide is synthesized containing both a glutamine residue protected with Aloc and another residue with a side chain that can react with the glutamine amide, such as an aspartic or glutamic acid with an allyl ester. After the linear peptide is assembled, both the Aloc and allyl ester groups are removed simultaneously using a palladium catalyst. The newly exposed side-chain amine and carboxylic acid are then coupled on-resin, often facilitated by a coupling agent like PyBOP, to form a stable side-chain-to-side-chain lactam bridge. rsc.orgresearchgate.net This method has been successfully used to prepare cyclic glucagon (B607659) analogues and other constrained peptides, demonstrating the reliability of the allyl/Alloc strategy for creating complex topologies. researchgate.net

Table 1: Orthogonal Deprotection Scheme for Peptide Branching/Cyclization

| Protecting Group | Amino Acid Position | Deprotection Reagent | Purpose |

| Fmoc | Nα-terminus | 20% Piperidine (B6355638) in DMF | Elongation of the main peptide chain |

| tBu, Trt, Pbf | Various side chains | 95% TFA (during final cleavage) | Permanent side-chain protection |

| Aloc | Gln side-chain amide | Pd(PPh₃)₄ / Phenylsilane (B129415) | Selective deprotection for branching or cyclization |

Integration into Glycopeptide Synthesis Methodologies

Glycopeptides, peptides bearing covalently attached carbohydrate moieties, are crucial for studying biological processes. Their synthesis is challenging due to the sensitive nature of glycosidic bonds, which are susceptible to cleavage under harsh acidic or basic conditions. The mild conditions required for Aloc group removal make this compound a compatible building block for glycopeptide synthesis.

In a typical Fmoc/tBu-based glycopeptide synthesis, the sugar moieties are protected with groups that are stable throughout the synthesis and are removed during the final acidolytic cleavage step. The Aloc group on a glutamine residue can be removed orthogonally without affecting the acid-labile protecting groups on the carbohydrate or the peptide-resin linkage. This allows for selective modification at the glutamine side chain, such as the attachment of another sugar unit or a labeling molecule, while the rest of the protected glycopeptide remains intact on the solid support. The use of allyl-based protecting groups is a recognized strategy for protecting various amino acid side chains during peptide synthesis. google.com

Development of Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified structures to improve properties like stability, bioavailability, or receptor affinity. This compound serves as a versatile starting point for creating such molecules.

By selectively deprotecting the glutamine side chain on-resin, chemists can introduce a wide variety of non-natural chemical moieties. nih.gov This allows for the systematic exploration of structure-activity relationships by creating a library of analogues with diverse functionalities at a specific position in the peptide sequence. For example, after Aloc removal, the exposed amide nitrogen can be acylated, alkylated, or coupled to other molecules to generate novel peptidomimetic structures. This approach has been used in the development of constrained peptides and other analogues where side-chain modification is key to their biological activity. mdpi.com The ability to modify the side chain provides a powerful tool for converting a standard peptide into a sophisticated peptidomimetic with tailored properties. nih.gov

Role in the Chemical Synthesis of Therapeutically Relevant Peptides and Fragments (e.g., Liraglutide, Semaglutide)

Liraglutide and Semaglutide are long-acting analogues of glucagon-like peptide-1 (GLP-1) used in the treatment of type 2 diabetes and obesity. A key feature of their design is the attachment of a fatty acid side chain to a lysine residue, which enhances their binding to serum albumin and extends their half-life. nih.gov

While this compound is not directly involved in the critical lipidation step for these specific drugs, the underlying chemistry of orthogonal Aloc deprotection is central to their synthesis. In the industrial production of both Liraglutide and Semaglutide via SPPS, the strategy involves using Fmoc-Lys(Aloc)-OH. google.comresearchgate.net The peptide backbone is synthesized, and then the Aloc group on the lysine side chain is selectively removed on-resin using a palladium catalyst. This allows for the specific attachment of the fatty acid-glutamic acid linker to the lysine side chain. google.com

In these syntheses, glutamine residues within the peptide sequence are typically incorporated using Fmoc-Gln(Trt)-OH. google.comresearchgate.net The Trt group provides stable protection for the side-chain amide throughout the synthesis, including during the palladium-catalyzed deprotection of the Aloc group on lysine, and is removed only during the final cleavage from the resin with strong acid. peptide.com

Therefore, while the crucial side-chain modification for Liraglutide and Semaglutide occurs at a lysine residue, the chemical principles highlight the importance of the orthogonal protecting group system. This compound could be employed to create novel analogues of these therapeutic peptides where the glutamine residue itself is modified, potentially leading to new pharmacological profiles.

Table 2: Key Amino Acid Derivatives in Semaglutide Synthesis

| Compound | Role in Synthesis | Protecting Group Strategy |

| Fmoc-Lys(Aloc)-OH | Site of fatty acid side-chain attachment. google.com | Aloc group is orthogonally removed to expose the lysine ε-amino group for lipidation. google.com |

| Fmoc-Gln(Trt)-OH | Standard incorporation of glutamine into the peptide backbone. google.comiris-biotech.de | Trt group protects the side-chain amide and is removed during final cleavage. peptide.com |

| Fmoc-His(Trt)-OH | Standard incorporation of histidine. | Trt group protects the imidazole (B134444) side chain. google.com |

| Fmoc-Arg(Pbf)-OH | Standard incorporation of arginine. | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain. google.com |

Mechanistic and Methodological Research Involving Aloc Gln Trt Oh

Studies on Coupling Reaction Kinetics and Efficiency

The efficiency of coupling reactions is paramount in SPPS to ensure high yields and purity of the final peptide. The kinetics of coupling Aloc-Gln(Trt)-OH are influenced by the choice of coupling reagents and reaction conditions. While specific kinetic data for this compound is not extensively detailed in the provided results, general principles of SPPS suggest that phosphonium (B103445) and uronium/aminium salt-based reagents like HBTU, HATU, and PyBOP are highly efficient for amide bond formation. chempep.comub.edu These reagents convert the protected amino acid into a highly reactive species, facilitating rapid coupling. For instance, HATU is often employed for coupling bulky residues or in difficult sequences to ensure quantitative incorporation. ub.edu

The choice of base is also critical. While DIPEA is commonly used, it has been shown to sometimes cause side reactions. chempep.com The use of a less nucleophilic base like collidine can be advantageous in certain situations to minimize such issues. chempep.com The efficiency of the coupling can be monitored in real-time using colorimetric tests like the ninhydrin (B49086) or chloranil (B122849) tests to ensure the reaction goes to completion before proceeding to the next step in the synthesis. chempep.com

In the context of synthesizing complex peptides, such as liraglutide, the coupling efficiency of glutamine residues like Gln(Trt) is a significant factor. acs.org The presence of the bulky trityl (Trt) group on the side-chain amide of glutamine helps to prevent side reactions and improves solubility, which can positively impact coupling efficiency. peptide.compeptide.com

Impact on Crude Peptide Purity and Overall Synthetic Yield

Furthermore, the solubility of the protected amino acid derivative plays a significant role. Fmoc-Gln-OH, for example, has very low solubility in common SPPS solvents like DMF, which can hinder coupling efficiency. peptide.com In contrast, the Trt-protected version, Fmoc-Gln(Trt)-OH, exhibits much-improved solubility, a property that is shared by this compound, facilitating more efficient and complete reactions. peptide.compeptide.com This leads to fewer deletion sequences and a cleaner crude product.

Comparative Analysis with Alternative Glutamine Derivatives (e.g., Fmoc-Gln(Trt)-OH, unprotected glutamine)

A comparative analysis of this compound with other glutamine derivatives highlights the advantages and disadvantages of each in different synthetic contexts.

This compound vs. Fmoc-Gln(Trt)-OH :

The primary difference between these two derivatives lies in the Nα-protecting group. The Aloc group is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group. chempep.com This orthogonality is crucial in strategies that require selective deprotection of a specific amino acid in the peptide chain for modification, such as branching or labeling. acs.org For instance, in the synthesis of liraglutide, an Alloc-protected lysine (B10760008) was used to allow for the selective attachment of a fatty acid moiety to the side chain. acs.org A similar strategy could be employed with this compound if side-chain modification of the glutamine were desired.

In terms of routine peptide elongation, Fmoc-Gln(Trt)-OH is more commonly used due to the widespread adoption of Fmoc-based SPPS. rsc.orggoogle.com The deprotection of the Fmoc group with piperidine (B6355638) is a well-established and efficient process. acs.org The use of this compound would necessitate the addition of a palladium-based deprotection step, which, while effective, adds complexity and cost to the synthesis. rsc.orgrsc.org

This compound vs. Unprotected Glutamine :

The use of unprotected glutamine in SPPS is generally avoided due to several potential side reactions. The primary issue is the dehydration of the side-chain amide to a nitrile during the activation step, particularly when using carbodiimide-based coupling reagents. peptide.com This leads to the incorporation of a modified amino acid and significantly reduces the purity of the final peptide.

Another major issue with unprotected glutamine is its poor solubility in common SPPS solvents, which can lead to incomplete coupling reactions and the formation of deletion sequences. peptide.com The Trt protection on the side chain of this compound effectively prevents both of these problems, leading to a much cleaner and more efficient synthesis. peptide.compeptide.com

The following table summarizes the key comparative aspects:

| Derivative | Nα-Protection | Side-Chain Protection | Key Advantages | Key Disadvantages |

| This compound | Aloc (Allyloxycarbonyl) | Trt (Trityl) | Orthogonal to Fmoc and Boc; good solubility; prevents side-chain dehydration. | Requires specific palladium-based deprotection; less common than Fmoc. |

| Fmoc-Gln(Trt)-OH | Fmoc (Fluorenylmethyloxycarbonyl) | Trt (Trityl) | Widely used in standard Fmoc-SPPS; good solubility; prevents side-chain dehydration. peptide.comnih.gov | Not orthogonal to other Fmoc-protected amino acids. |

| Unprotected Glutamine | e.g., Fmoc-Gln-OH | None | Lower cost of the building block. | Prone to side-chain dehydration; poor solubility leading to incomplete coupling. peptide.com |

Research on Stereochemical Integrity and Racemization Control

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can affect the biological activity of the peptide. Racemization is particularly a concern during the activation step of the coupling reaction, especially for certain amino acids like histidine and cysteine. chempep.commesalabs.compeptide.com

While glutamine is not as prone to racemization as histidine, the conditions used for coupling can still influence its stereochemical purity. The use of activating reagents that minimize the formation of highly reactive, racemization-prone intermediates is preferred. Additives like HOBt and HOAt are known to suppress racemization. chempep.com HOAt, in particular, has been shown to be very effective in this regard. chempep.com

The choice of base can also play a role. Strong, non-nucleophilic bases are generally preferred. While DIPEA is widely used, it has been implicated in racemization in some cases, and alternatives like 2,4,6-collidine have been recommended to reduce this risk. chempep.commesalabs.com

For this compound, the bulky Trt group on the side chain does not directly participate in preventing α-carbon racemization, but by preventing other side reactions, it contributes to a cleaner reaction environment where the desired stereoisomer is the predominant product. Research on the synthesis of complex peptides has shown that by using optimized coupling conditions, such as specific coupling reagents and carefully controlled reaction times, the stereochemical integrity of the amino acids can be preserved. nih.govacs.org

In a study on the synthesis of a peptide API, racemization of a cysteine residue was observed, highlighting the importance of carefully controlling reaction conditions. acs.org While this was not a glutamine residue, it underscores the general need for vigilance regarding racemization throughout any peptide synthesis.

Future Directions and Emerging Research Paradigms

Continuous Optimization of Protecting Group Orthogonality

The core value of Aloc-Gln(Trt)-OH lies in the orthogonal nature of its protecting groups, which can be removed under distinct chemical conditions without affecting each other. peptide.combiosynth.comiris-biotech.de The Aloc group is typically cleaved using a palladium catalyst, while the acid-labile Trt group is removed with mild trifluoroacetic acid (TFA). beilstein-journals.orgsigmaaldrich.com Future research is focused on refining and expanding this orthogonality to allow for even more complex synthetic schemes.

The concept of orthogonality is critical for synthesizing peptides with specific side-chain modifications, such as branched or cyclic peptides. sigmaaldrich.comrsc.org Researchers are continuously exploring new protecting groups that are compatible with the Aloc/Trt strategy. The goal is to develop a larger toolkit of mutually orthogonal groups, allowing for sequential and site-specific manipulations of a peptide chain while it is still attached to the solid support. sigmaaldrich.comzenodo.org This involves finding groups that can be removed under conditions that leave the Aloc, Trt, and other common protecting groups like Boc and Fmoc, completely intact. biosynth.comfiveable.me

An area of intense investigation is the development of "hyper-orthogonal" systems. For instance, introducing a third protecting group to a peptide that already contains this compound would require that group's removal conditions to be neutral to both the palladium-catalyzed Aloc deprotection and the mild acidolysis of the Trt group. ub.edu The development of azide-based protecting groups, which can be reduced with phosphines or thiols, is one such promising avenue. sigmaaldrich.comgoogle.com This continuous optimization will enable the synthesis of highly complex peptides with multiple, precisely placed modifications, which was previously unachievable.

| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal To |

| Allyloxycarbonyl | Aloc | Pd(PPh₃)₄ and a scavenger | Fmoc, Boc, Trt, tBu |

| Triphenylmethyl | Trt | Mildly acidic (e.g., 1-2% TFA in DCM) | Fmoc, Aloc, Boc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% piperidine (B6355638) in DMF) | Boc, Trt, tBu, Aloc |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Aloc, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Boc, Trt, tBu |

| 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1% TFA in DCM) | Fmoc, Aloc, Boc |

Integration of Green Chemistry Principles in Synthesis and Deprotection Protocols

Traditional peptide synthesis, including the steps involving this compound, has historically relied on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgacs.org These solvents constitute the majority of the waste generated in solid-phase peptide synthesis (SPPS). acs.org A major future direction is the integration of green chemistry principles to make peptide synthesis more sustainable. oxfordglobal.comrsc.org

Research is actively seeking to replace conventional solvents with greener alternatives. acs.orggcande.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate have shown promise as viable replacements for DMF and DCM in both coupling and deprotection steps. rsc.orgacs.org The challenge lies in ensuring that these green solvents can effectively dissolve reagents like this compound, swell the solid-phase resin appropriately, and facilitate efficient reactions without compromising peptide purity or yield. acs.org Recent studies have demonstrated the successful synthesis of peptides in greener solvents, indicating a significant shift in manufacturing practices. rsc.org

Furthermore, the deprotection steps are also being re-evaluated from a green chemistry perspective. The palladium catalyst used for Aloc removal, for example, is a heavy metal, and efforts are underway to develop more environmentally benign catalytic systems or methods for its efficient removal and recycling. Similarly, minimizing the use and waste of acids like TFA for Trt group removal is a key goal. oxfordglobal.com The development of flow chemistry protocols, where reagents are passed continuously through a reactor, offers a promising way to reduce solvent consumption and improve reaction efficiency, aligning with the principles of sustainable chemistry. oxfordglobal.com

| Solvent | Environmental Profile | Application in Peptide Synthesis |

| N,N-Dimethylformamide (DMF) | Hazardous, reprotoxic | Standard solvent for SPPS |

| Dichloromethane (DCM) | Hazardous, suspected carcinogen | Used for resin swelling and some coupling reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative, derived from renewable resources | Shown to be effective for coupling and washing steps acs.org |

| Propylene Carbonate | Green, biodegradable solvent | Used as a replacement for DMF and DCM in both solution and solid-phase synthesis rsc.org |

| Ethyl Acetate | Greener alternative | Investigated for use in GSPPS protocols acs.org |

Advancements in Automated Peptide Synthesis Utilizing Orthogonal Protection Strategies

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, and the use of orthogonally protected amino acids like this compound is central to this technology. beilstein-journals.orgpeptide.com Automation allows for the precise and repeated cycles of deprotection, coupling, and washing required for building a peptide chain. peptide.compowdersystems.com Future advancements in this area will focus on creating more sophisticated and efficient automated protocols that can fully exploit the potential of complex building blocks.

The distinct removal chemistries for the Aloc and Trt groups are highly amenable to automation. An automated synthesizer can be programmed to first assemble a peptide backbone using a standard Fmoc/tBu strategy, and then, at a specific point, selectively deprotect the Aloc group by introducing the palladium catalyst and scavenger. beilstein-journals.orgrsc.org This would free the Nα-amine for specific modifications like branching or cyclization. Subsequently, the Trt group on the glutamine side chain could be removed by introducing a mild acid flow, allowing for another specific modification at that site.

Emerging research is focused on integrating real-time monitoring into automated synthesizers. lubrizol.com This would allow the instrument to track the completeness of coupling and deprotection steps, for instance, by monitoring the UV absorbance of the released Fmoc group or by other analytical techniques. nih.gov This "intelligent automation" would ensure higher fidelity in the synthesis of complex peptides using multi-orthogonal schemes involving this compound, reducing failures and improving yields of the final, complex product. The application of ultrasound in automated synthesis is also being explored to accelerate reaction times while maintaining or improving purity and yield. google.com

Expansion of Applications in Chemical Biology and Material Science

The ability to perform site-specific modifications on peptides, enabled by building blocks like this compound, is driving innovation in chemical biology and material science. The future will see a significant expansion of applications as synthetic capabilities become more advanced.

In chemical biology , orthogonally protected amino acids are crucial for synthesizing peptide-based tools to probe biological systems. rsc.org For example, this compound could be used to create peptides where a fluorescent probe or a cross-linking agent is attached to the N-terminus (after Aloc removal) and a different label or a post-translational modification is introduced at the glutamine side chain (after Trt removal). Such multi-functionalized peptides are invaluable for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. tum.de The development of bioorthogonal chemistry, which involves reactions that can occur inside living systems without interfering with native biochemical processes, further enhances the utility of these custom peptides. rsc.orguniversiteitleiden.nl

In material science , peptides are being used to create novel biomaterials with programmed properties. mpg.de The precise control over chemical functionality afforded by orthogonal protection is key to designing these materials. For instance, this compound could be incorporated into a peptide sequence designed to self-assemble into a hydrogel. The Nα-terminus could be used as an attachment point for cross-linking the polymer network, while the glutamine side chain could be modified to present a bioactive signal to cells, thereby creating a functional and intelligent biomaterial for applications like tissue engineering or drug delivery. mpg.de

Q & A

Q. Methodological Answer :

- Purity : ≥98% by HPLC (C18 column, 0.1% TFA in HO/ACN gradient).

- Chirality : ≤0.5% D-isomer via Marfey’s reagent derivatization .

- Moisture Content : ≤0.5% by Karl Fischer titration.

Batch-to-batch consistency is validated via -NMR and LC-MS .

Advanced: How can researchers leverage computational tools to predict this compound’s reactivity in automated peptide synthesizers?

Q. Methodological Answer :

- Machine Learning Models : Train on historical coupling efficiency data (e.g., solvent, temperature, reagent ratios) to predict optimal conditions.

- Molecular Dynamics (MD) Simulations : Analyze steric hindrance between Aloc/Trt groups and resin-bound peptides.

Open-source tools like RDKit or Schrödinger Suite enable rapid parameterization .

Basic: What are the best practices for long-term storage of this compound?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Desiccant : Include 3Å molecular sieves to prevent hydrolysis.

- Solvent : For solutions, use anhydrous DMF or DCM and aliquot to avoid freeze-thaw cycles .

Advanced: How can researchers address conflicting reports on this compound’s compatibility with microwave-assisted SPPS?

Methodological Answer :

Controlled experiments under microwave irradiation (30–60 W, 50–80°C) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.